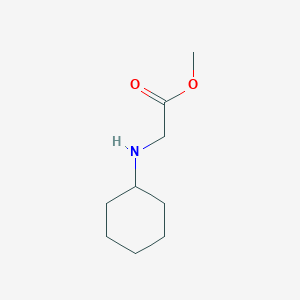

Methyl 2-(cyclohexylamino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPELVTVMBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Cyclohexylamino Acetate Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation to generate a product that incorporates a substantial portion of all the reactants. sciepub.com

Ugi Reaction Protocols for N-Substituted Methyl 2-(cyclohexylamino)acetate Derivatives

The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction is particularly valuable for creating diverse libraries of compounds for drug discovery. sciepub.comwikipedia.org

The Ugi four-component reaction (Ugi-4CR) is a highly convergent and efficient method for generating complex molecules. wikipedia.orgnih.gov It involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acetamido carboxamide derivative. nih.gov The reaction is typically exothermic and can be completed within minutes when high concentrations of reactants (0.5M - 2.0M) are used. wikipedia.org While polar, aprotic solvents like DMF are often employed, methanol (B129727) and ethanol (B145695) have also proven effective. wikipedia.org

A plausible mechanism for the Ugi reaction begins with the formation of an imine from the amine and carbonyl compound. Proton exchange with the carboxylic acid activates the resulting iminium ion for nucleophilic attack by the isocyanide. The subsequent intermediate is then attacked by the carboxylate anion, followed by a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org This final, irreversible rearrangement drives the entire reaction sequence. wikipedia.org

In the context of synthesizing derivatives of this compound, a notable example involves the reaction of anthranilic acid, various aromatic aldehydes, and cyclohexyl isocyanide. researchgate.net The use of methanol as a solvent was found to be advantageous in these reactions. researchgate.net The versatility of the Ugi-4CR allows for the incorporation of a wide range of substituents, including those with both electron-donating and electron-withdrawing groups on the aromatic aldehyde, leading to the clean formation of the desired methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate derivatives. researchgate.net

Table 1: Examples of Ugi Four-Component Reactions

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

| Benzaldehyde | Cyclohexylamine (B46788) | Acetic Acid | Methyl isocyanoacetate | Methyl 2-(N-(1-cyclohexylamino)-1-oxo-1-phenylpropan-2-yl)amino)acetate |

| Acetone | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(N-benzoyl-N-benzylamino)isobutyramide |

| Aromatic Aldehydes | Anthranilic acid | - | Cyclohexyl isocyanide | Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate derivatives researchgate.net |

While the four-component Ugi reaction is more common, three-component variations (Ugi-3CC) also exist. These reactions typically proceed through similar intermediates but with one component being bifunctional or one of the four standard components being omitted under specific conditions. Recent advancements have demonstrated the use of visible-light-induced iron catalysis for three-component couplings to synthesize tertiary amines from carboxylic acids and nitroarenes, showcasing the ongoing evolution of these reactions. researchgate.net

Passerini Reaction Approaches for Related α-Amino Ester Scaffolds

The Passerini reaction, first described in 1921, is another important isocyanide-based multicomponent reaction that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.org This reaction is a third-order reaction, being first order in each reactant, and is often conducted in aprotic solvents. wikipedia.org

The proposed mechanism for the Passerini reaction involves a trimolecular reaction where the reactants combine through a series of nucleophilic additions to form an imidate intermediate, which then undergoes a Mumm rearrangement to yield the final product. wikipedia.org

The Passerini reaction has proven useful in the synthesis of various structures, including α-amino acids. wikipedia.orgnih.gov For instance, complex amino acids with an α-acyloxycarbonyl functionality can be synthesized via epoxide opening by chelated enolates followed by an oxidation/Passerini reaction sequence. nih.gov This method is effective for both aldehyde and activated ketone intermediates. nih.gov Mechanochemically-assisted Passerini reactions have also been developed, offering a practical and efficient method for synthesizing α-acyloxycarboxamide derivatives with high yields and short reaction times. researchgate.net

Esterification and Amidation in the Synthesis of Cyclohexylaminoacetates

Traditional synthetic methods such as esterification and amidation remain fundamental in the synthesis of cyclohexylaminoacetate derivatives.

Formation of Methyl Esters in Cyclohexylamino Acid Derivatives

The formation of methyl esters from carboxylic acids is a common and crucial transformation in organic synthesis. Several methods are available for this purpose.

The Fischer esterification is a classic method that involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com

Other methods for methyl ester formation include:

Reaction with Thionyl Chloride and Methanol : This two-step process involves first forming the acid chloride with thionyl chloride (SOCl₂), which is then reacted with methanol. commonorganicchemistry.com

Alkylation with Iodomethane (MeI) : This method involves the alkylation of the carboxylate anion with iodomethane. commonorganicchemistry.com

Using Trimethylsilyldiazomethane (TMS-CHN₂) : This reagent reacts rapidly with carboxylic acids to form methyl esters. commonorganicchemistry.com

A specific example of esterification in a related system is the synthesis of methyl ω-(6-alkyl-3-cyclohexenyl) alkenoates, where crude cyclic esters were purified through saponification followed by esterification. nih.gov Another relevant study details a procedure for the esterification of steroid carboxylic acids using an acetyl chloride/alcohol reagent, where the ease of ester formation depends on the specific acid and alcohol used. nih.gov

Table 2: Common Esterification Methods

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | DCC, DMAP | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Thionyl Chloride Method | 1) SOCl₂ 2) Alcohol | Two-step process via an acid chloride intermediate. commonorganicchemistry.com |

| Alkylation | Iodomethane (MeI) | Alkylation of the carboxylate. commonorganicchemistry.com |

| Diazomethane Method | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction with carboxylic acids. commonorganicchemistry.com |

Amidation Reactions Involving Cyclohexylamine and Glycine (B1666218) Ester Precursors

The synthesis of N-substituted glycine derivatives can be achieved through the amidation of glycine ester precursors with primary amines. nih.gov In a typical procedure, a solution of an alkylamine, such as cyclohexylamine, is added to an aqueous solution of a haloacetic acid, like chloroacetic acid. nih.gov This reaction is generally conducted in an ice bath and stirred for an extended period, often 24 hours, to facilitate the nucleophilic substitution where the amine displaces the halide. nih.gov The resulting product, an N-substituted glycine derivative, is then isolated. nih.gov This method represents a green synthesis approach, particularly when water is used as the solvent, avoiding the need for toxic organic solvents. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and scope. For the preparation of N-substituted amino acid esters, both transition metal catalysis and organocatalysis offer powerful tools.

Transition metal catalysts are widely employed for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted amino acid esters. Palladium (Pd) catalysis, for instance, has been successfully used for the enantioselective C–H arylation of N-aryl glycine esters. rsc.org This method involves the direct coupling of the glycine derivative with an aryl boric acid in the presence of a chiral Pd(II) catalyst, demonstrating the power of integrating C-H oxidation with asymmetric arylation. rsc.org

Rhodium (Rh) has also been explored in related transformations. For example, an asymmetric Rh-catalyzed hydrogenation of aldimines has been reported, although it provided moderate-to-low enantiomeric ratios. whiterose.ac.uk In other contexts, ruthenium catalysts have been used to convert alcohols and aldehydes into esters, though these reactions often require high temperatures and result in low yields. nih.gov More recently, nickel complexes featuring N-heterocyclic carbene (NHC) ligands have shown promise in similar esterification reactions under more satisfactory conditions. nih.gov A transition metal-free approach for the N-arylation of amino acid esters has also been developed using diaryliodonium salts, which allows for the transfer of various aryl groups with high selectivity while retaining the enantiomeric excess of the starting material. nih.gov

Organocatalysis provides a metal-free alternative for synthesizing chiral amino esters, avoiding issues of metal toxicity and cost. Chiral phosphoric acids, a type of Brønsted acid, have proven to be effective catalysts. whiterose.ac.ukrsc.org They have been used in the asymmetric transfer hydrogenation of N-alkyl arylimino esters to directly produce N-alkylated arylglycinate esters with high yields and excellent enantioselectivity. whiterose.ac.uk A key advantage of this system is the ability to recycle the Brønsted acid catalyst through multiple cycles without losing activity or selectivity. whiterose.ac.uk

N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts. Bulky NHCs can facilitate the esterification of α,β-unsaturated aldehydes with alcohols under mild, metal-free conditions, yielding esters with high selectivity. nih.gov Organocatalysis has also enabled the first asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides, which act as stable surrogates for diazo compounds. rsc.org In the presence of a chiral phosphoric acid catalyst, these ylides react with a variety of aryl amines to provide efficient access to α-aryl glycines with excellent enantiocontrol. rsc.org

Table 1: Comparison of Catalytic Synthetic Methodologies

| Methodology | Catalyst Type | Key Features | Referenced Application |

|---|---|---|---|

| Asymmetric C–H Arylation | Chiral Palladium(II) Complex | Integrates C-H oxidation with asymmetric arylation. rsc.org | Synthesis of chiral N-aryl glycine esters. rsc.org |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid (e.g., BINOL-derived) | Direct synthesis of N-alkylated arylglycinates with high enantioselectivity; catalyst is recyclable. whiterose.ac.uk | Synthesis of N-alkyl arylglycine esters. whiterose.ac.uk |

| N-H Insertion | Chiral Phosphoric Acid | Metal-free reaction using stable sulfoxonium ylides as carbene precursors. rsc.org | Synthesis of α-aryl glycines from amines. rsc.org |

| Esterification | N-Heterocyclic Carbene (NHC) | Metal-free conversion of α,β-unsaturated aldehydes and alcohols to esters. nih.gov | General ester synthesis. nih.gov |

| N-Arylation | Diaryliodonium Salts | Transition metal-free approach with high chemoselectivity. nih.gov | N-arylation of various amino acid esters. nih.gov |

Green Chemistry Principles in the Synthesis of Cyclohexylaminoacetate Structures

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of amino acid derivatives through methods like microwave-assisted synthesis and solvent-free reactions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com For the synthesis of amino acid esters, microwave-assisted protocols can dramatically shorten reaction times, improve yields, and lead to cleaner reaction profiles with easier work-up. researchgate.netnih.govscirp.org

The esterification of both unprotected and N-protected amino acids has been successfully achieved using microwave heating. researchgate.netnih.govscirp.org In one efficient method, orthoesters are used as both the esterifying reagent and the solvent for N-protected amino acids, with reactions completing in as little as two minutes under neutral conditions. researchgate.net For unprotected amino acids, which are more challenging to esterify due to their zwitterionic nature, a one-pot, solventless microwave-assisted methodology using an acid catalyst has been developed. nih.gov This approach allows for the rapid and efficient synthesis of ionic-esterified amino acids. nih.govresearcher.life The acceleration effect is attributed to the high dielectric loss factor of the reaction mixture, which allows for rapid and efficient energy transfer from the microwaves to the reactants. scirp.org

Eliminating organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. rsc.org Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various compounds, including coumarin (B35378) and polysaccharide derivatives. rsc.orgresearchgate.net These reactions often involve simply mixing the reactants, sometimes with a catalyst, and heating, which can lead to minimized waste and simpler product isolation. researchgate.net

For the synthesis of N-substituted glycine derivatives, a green procedure has been developed where the reaction between an alkylamine and chloroacetic acid is performed in water, a benign solvent. nih.gov In other applications, one of the reactants can serve as the solvent, such as in the microwave-assisted synthesis of N-protected amino acid esters using orthoesters as the esterification source. researchgate.net Solvent-free conditions can also be applied in multicomponent reactions, further enhancing the efficiency and environmental friendliness of the synthetic route. nih.gov The development of these methods provides a sustainable platform for producing valuable chemical structures. rsc.org

Elucidation of Reaction Mechanisms and Kinetics for Methyl 2 Cyclohexylamino Acetate Derivatives

Mechanistic Pathways of Multicomponent Reactions Employing Cyclohexyl Isocyanide

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. nih.gov Isocyanide-based multicomponent reactions (IMCRs), in particular, have gained significant attention due to their ability to generate diverse molecular scaffolds. acs.orgnih.gov Cyclohexyl isocyanide is a frequently utilized isocyanide in these reactions. nih.gov Two of the most prominent IMCRs are the Passerini and Ugi reactions.

The Passerini reaction , first described in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is typically third-order, being first-order in each reactant. wikipedia.org Its mechanism is believed to be dependent on the solvent. In aprotic solvents, a concerted mechanism is proposed, involving a trimolecular reaction that proceeds through a cyclic transition state stabilized by hydrogen bonding. wikipedia.orgorganic-chemistry.org In polar solvents, an ionic mechanism is more likely, where the carbonyl is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.org

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide derivative. beilstein-journals.orgbeilstein-journals.org The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then attacks the imine, followed by the addition of the carboxylate to the resulting nitrilium ion. A subsequent intramolecular acyl transfer, known as a Mumm rearrangement, leads to the final dipeptide-like product. beilstein-journals.org

Theoretical studies, such as those using the B3LYP/6-31G* method, have been employed to investigate the kinetics and mechanisms of reactions involving cyclohexyl isocyanide. For instance, the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione was studied, proposing a new pathway involving a Michael addition followed by a Cope–Claisen-type rearrangement as the most energetically and kinetically favorable route. worldscientific.comresearchgate.net

Nucleophilic Substitution Reaction Mechanisms in Related Cyclohexyl Systems

The cyclohexane (B81311) ring's conformational properties significantly influence the mechanisms and rates of nucleophilic substitution reactions. slideshare.net For a bimolecular nucleophilic substitution (SN2) reaction to occur on a cyclohexane derivative, the nucleophile must attack the carbon atom from the backside of the leaving group. chemistrysteps.com This "anti-periplanar" arrangement is crucial for effective orbital overlap.

The rate of SN2 reactions in cyclohexyl systems is highly dependent on the conformation of the leaving group. chemistrysteps.com When the leaving group is in an axial position , the backside attack by the nucleophile is relatively unhindered. chemistrysteps.com Conversely, when the leaving group is in an equatorial position , the path of the incoming nucleophile is sterically hindered by the ring itself, leading to a significantly slower reaction rate. chemistrysteps.com Therefore, even if the conformer with an axial leaving group is less stable and present in a lower concentration at equilibrium, it may react much faster. chemistrysteps.com

The nature of the leaving group and the nucleophile also plays a critical role in determining the reaction rate. Weaker carbon-halogen bonds lead to faster reactions, following the trend C-I > C-Br > C-Cl > C-F. savemyexams.com Strong, negatively charged nucleophiles generally favor the SN2 mechanism. savemyexams.com

In contrast, unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate. libretexts.org The rate of an SN1 reaction is primarily determined by the stability of this intermediate and is less dependent on the steric hindrance around the reaction center. libretexts.org For cyclohexyl systems, the formation of a planar carbocation can relieve some of the ring strain associated with certain conformations.

Kinetics of Oxidative Addition Reactions with Cyclohexylamino-Dithiocarboxylato Ligands

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex's oxidation state and coordination number increase. umb.eduumb.edu This process is a key step in many catalytic cycles. The kinetics of oxidative addition reactions are influenced by several factors, including the nature of the metal, the ligands, and the substrate.

For instance, studies on palladium(0) complexes with bidentate phosphine (B1218219) ligands have shown that the kinetics of oxidative addition of aryl halides can proceed through a dissociative mechanism, where a ligand first dissociates to create a vacant coordination site on the metal. researchgate.net The rate of such reactions would be dependent on the concentration of the substrate. researchgate.net In the context of dithiocarbamate (B8719985) complexes, the reaction of a manganese(II) dithiocarbamate complex with dioxygen has been shown to proceed via a one-electron oxidation of the metal center to form a manganese(III) superoxide (B77818) adduct. mdpi.com

Theoretical and Experimental Kinetic Studies

The elucidation of reaction mechanisms and kinetics is greatly enhanced by a combination of theoretical and experimental approaches. worldscientific.comresearchgate.net

Theoretical studies , often employing Density Functional Theory (DFT) methods, can provide detailed insights into the potential energy surfaces of reactions. researchgate.net These calculations can identify transition states, intermediates, and determine activation energies, which are crucial for understanding reaction pathways and predicting reaction rates. worldscientific.comresearchgate.net For example, a theoretical study on the reaction of cyclohexyl isocyanide with a dione (B5365651) calculated activation energies for different proposed pathways, ultimately favoring a novel mechanism over previously suggested ones. worldscientific.comresearchgate.net

The stereochemistry of the reactants and products is another critical aspect investigated through both theoretical and experimental means. In Ugi reactions, the use of chiral amines has been a traditional approach to induce stereoselectivity. acs.orgkirj.ee

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyclohexylamino Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of Methyl 2-(cyclohexylamino)acetate can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the amino and ester groups. Based on data from analogous compounds like cyclohexyl acetate (B1210297) chemicalbook.comrsc.org and 2-methylcyclohexanone (B44802) google.com, the predicted proton signals are detailed below.

The spectrum would feature a singlet for the methyl ester protons (H-e) around 3.7 ppm, similar to the methoxy (B1213986) protons in methyl acetate docbrown.info. The methylene (B1212753) protons adjacent to the carbonyl group (H-d) would likely appear as a singlet around 3.3-3.4 ppm. The proton on the cyclohexyl carbon attached to the nitrogen (H-a) is expected to be a multiplet in the 2.5-3.0 ppm region. The N-H proton (H-f) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically expected in the 1.5-2.5 ppm range. The remaining cyclohexyl methylene protons (H-b, H-c) would produce a complex series of overlapping multiplets in the 1.0-2.0 ppm range chemicalbook.comrsc.orggoogle.com.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Users can sort the table by clicking on the headers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Cyclohexyl CH -N (H-a) | 2.5 - 3.0 | Multiplet (m) | Deshielded by the adjacent nitrogen atom. |

| Cyclohexyl CH ₂ (H-b, H-c) | 1.0 - 2.0 | Multiplet (m) | Complex, overlapping signals typical of a cyclohexane (B81311) ring. |

| N-CH ₂-C=O (H-d) | 3.3 - 3.4 | Singlet (s) | Alpha to the carbonyl group. |

| O-CH ₃ (H-e) | ~3.7 | Singlet (s) | Typical value for a methyl ester. |

| N-H (H-f) | 1.5 - 2.5 | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected for the ester carbonyl carbon (C-5) at approximately 172-174 ppm chemicalbook.comchemicalbook.com. The carbon atom of the cyclohexyl ring bonded to the nitrogen (C-1) would appear around 55-60 ppm. The methylene carbon alpha to the carbonyl (C-4) is predicted to be in the 50-55 ppm range, while the methyl ester carbon (C-6) should resonate at a similar value, around 52 ppm chemicalbook.com. The remaining cyclohexyl carbons (C-2, C-3) are expected at higher fields, typically between 24 and 34 ppm chemicalbook.com.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Users can sort the table by clicking on the headers.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl C -N (C-1) | 55 - 60 | Influenced by the electronegative nitrogen atom. |

| Cyclohexyl C H₂ (C-2) | 32 - 34 | Beta to the nitrogen substituent. |

| Cyclohexyl C H₂ (C-3) | 24 - 26 | Gamma to the nitrogen substituent. |

| N-C H₂-C=O (C-4) | 50 - 55 | Alpha to both nitrogen and the carbonyl group. |

| C =O (C-5) | 172 - 174 | Typical chemical shift for an ester carbonyl. |

| O-C H₃ (C-6) | ~52 | Typical chemical shift for a methyl ester carbon. |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. Key expected correlations include a cross-peak between the N-H proton (H-f) and the cyclohexyl methine proton (H-a). Strong correlations would also be observed between H-a and its adjacent methylene protons (H-b) on the cyclohexyl ring, and sequentially around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., H-a with C-1, H-d with C-4, H-e with C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for confirming the structure would include a cross-peak from the methyl protons (H-e) to the carbonyl carbon (C-5), and from the methylene protons (H-d) to the carbonyl carbon (C-5).

The methyl group of the ester functionality (H-e, C-6) serves as a sensitive, non-invasive probe for studying molecular dynamics. Changes in temperature or solvent could lead to shifts in its resonance, indicating alterations in the local electronic environment. While the flexibility of the acetate chain might average out many effects, in more complex derivatives or in metal-coordinated species, monitoring the methyl signal could provide insights into conformational preferences or the presence of restricted rotation around the C-N or C-C bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, anticipated as a moderate, sharp band in the 3300-3400 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and acetate methylene groups, as well as the methyl group, would appear just below 3000 cm⁻¹. The most intense absorption would likely be the ester carbonyl (C=O) stretch, expected in the range of 1735-1750 cm⁻¹, a typical value for saturated esters chemicalbook.com. Other significant bands would include the C-O single bond stretches of the ester group between 1150 and 1300 cm⁻¹, and the C-N stretching vibration around 1100-1200 cm⁻¹. The IR spectrum of 2-methylcyclohexylamine (B147291) shows characteristic N-H and C-H stretches that would be conserved in the target molecule. nist.gov

Interactive Table 3: Predicted IR Absorption Bands for this compound

Users can sort the table by clicking on the headers.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1150 - 1300 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Raman spectroscopy would provide complementary information. While the C=O stretch would be present, it is typically weaker in Raman spectra compared to IR. Conversely, the C-C and C-H vibrations of the cyclohexyl ring would likely give rise to strong Raman signals, making it a useful technique for analyzing the hydrocarbon framework of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry of this compound, which possesses both a secondary amine and an ester functional group, is characterized by predictable fragmentation pathways that are crucial for its structural elucidation. The electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion (M⁺˙) peak corresponding to its molecular weight, confirming its elemental composition.

The fragmentation of this compound is primarily governed by the cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and the ester group. libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines and would involve the bond between the cyclohexyl ring and the nitrogen, or the bond between the nitrogen and the acetate group. Cleavage at the ester functionality, particularly the loss of the alkoxy group, is also a common fragmentation pattern for esters. libretexts.orgjove.com

Key fragmentation processes for amino acid esters often occur at the alpha carbon, leading to characteristic product ions. nih.gov For this compound, the most likely fragmentation pathways would include:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group results in a stable acylium ion.

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the nitrogen and the acetate group's carbonyl carbon.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl group itself, typically resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Alpha-cleavage at the C-N bond: The most favorable α-cleavage for secondary amines involves the loss of the largest alkyl group from the nitrogen, which in this case would be the cleavage of the bond between a carbon in the cyclohexyl ring and the nitrogen atom.

These predicted fragmentation patterns allow for the unambiguous identification of the compound and its derivatives in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Origin |

|---|---|---|---|

| 171 | [M]⁺˙ | [C₉H₁₇NO₂]⁺˙ | Molecular Ion |

| 140 | [M - OCH₃]⁺ | [C₈H₁₄NO]⁺ | Loss of methoxy radical from ester |

| 112 | [M - COOCH₃]⁺ | [C₇H₁₄N]⁺ | Loss of carbomethoxy group |

| 98 | [C₆H₁₀NH₂]⁺ | [C₆H₁₂N]⁺ | Alpha-cleavage, charge on N-containing fragment |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Loss of the aminoacetate group |

Note: This table is based on theoretical fragmentation patterns characteristic of amines and esters.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly documented, detailed analysis of closely related N-protected derivatives of 1-amino-cyclohexaneacetic acid provides a robust model for its solid-state conformation and packing. nih.govresearchgate.net These analogues, differing only by the substitution of the methyl ester with a carboxylic acid and the presence of an N-acyl group, offer critical insights into the steric and electronic influences on the molecule's crystalline form.

Conformational Analysis in Crystalline State

In the crystalline state, the cyclohexyl ring of the amino acid derivatives consistently adopts a stable chair conformation. nih.gov This is the lowest energy conformation for a cyclohexane ring and is expected to be preserved in this compound.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dominated by hydrogen bonding involving the secondary amine and the ester carbonyl group. The amine group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester acts as a hydrogen bond acceptor.

In analogous N-protected 1-amino-cyclohexaneacetic acid structures, N-H···O hydrogen bonds are the primary interactions driving the formation of well-defined supramolecular motifs. nih.govresearchgate.net These interactions typically lead to the formation of infinite chains or centrosymmetric dimers. For instance, studies on similar structures, such as N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, also show molecules linked into chains via hydrogen bonds. researchgate.net

It is highly probable that this compound molecules would assemble into similar patterns. An N-H···O=C hydrogen bond between the amine of one molecule and the ester carbonyl of a neighboring molecule could link the molecules into one-dimensional chains. These chains would then pack into a three-dimensional lattice, stabilized by weaker van der Waals forces between the hydrophobic cyclohexyl rings.

Table 2: Crystallographic Data for an Analogous Compound (Valeroyl-β(3,3)-Ac6c-OH)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| Key Interaction Type | N-H···O Hydrogen Bond | nih.govresearchgate.net |

| Dominant Motif | R²₂(14) N-H···O hydrogen-bonding interactions | nih.govresearchgate.net |

| Resulting Structure | Chains along the c-axis | nih.govresearchgate.net |

| Cyclohexane Conformation | Chair | nih.govresearchgate.net |

Note: Data is for 2-(1-pentanamidocyclohexyl)acetic acid, a close structural analogue.

Computational Chemistry and Theoretical Investigations of Methyl 2 Cyclohexylamino Acetate Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic and structural properties of molecules.

Electronic Structure and Molecular Orbital Analysis

A DFT study would typically calculate the electronic structure of Methyl 2-(cyclohexylamino)acetate. This involves analyzing the distribution of electrons within the molecule to understand its reactivity. Key parameters that would be determined include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap often suggests higher reactivity.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or degradation. Researchers would identify the structures and energies of:

Reactants, Products, and Intermediates: The starting materials, final products, and any transient species formed during the reaction.

Transition States: The high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that a found transition state correctly connects the intended reactant and product.

Conformational Landscapes and Energetic Profiles

Due to the flexible cyclohexyl ring and the rotatable bonds in the acetate (B1210297) group, this compound can exist in various spatial arrangements or conformations. A computational study would explore this conformational landscape to:

Identify the most stable conformers (lowest energy).

Determine the relative energies of different conformers.

Calculate the energy barriers for rotation between different conformations.

This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Theoretical Vibrational Spectroscopy and NMR Chemical Shift Predictions

DFT calculations can predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of a molecule.

Vibrational Frequencies: The calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the theoretical spectrum with an experimental one can help to confirm the molecule's structure and assign specific spectral peaks to particular vibrational modes.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for interpreting experimental NMR data and confirming the correct assignment of signals to specific atoms within the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. These methods use classical physics to model the interactions between atoms.

Molecular Mechanics (MM): MM can rapidly screen a vast number of conformations to identify low-energy structures that can then be further analyzed with more accurate but computationally expensive DFT methods.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule, such as its flexibility and how it might interact with a solvent or a biological target.

Quantum Chemical Topology Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atoms and the bonds between them. A QTAIM analysis of this compound would provide a detailed picture of the chemical bonding, including the nature and strength of the covalent and any non-covalent interactions within the molecule.

Advanced Chemical Transformations and Applications of Methyl 2 Cyclohexylamino Acetate Scaffolds

Synthesis of Complex Heterocyclic Systems

The core structure of a cyclohexylamino-substituted acetic acid derivative is a valuable synthon for constructing complex heterocyclic frameworks. One notable example is its application in multicomponent reactions to create fused heterocyclic systems.

A one-pot, three-component reaction involving an aldehyde, cyclohexylisocyanide, and 1,3-indandione (B147059) in water provides an efficient and environmentally friendly route to synthesize 2-(cyclohexylamino)-3-aryl-indeno[1,2-b]furan-4-ones. amazonaws.com This reaction proceeds in excellent yields without the need for toxic solvents. The cyclohexylamino moiety is introduced via the isocyanide reactant, demonstrating the utility of this functional group in building intricate molecular architectures. amazonaws.com

The reaction capitalizes on the reactivity of the isocyanide to engage with the other components, leading to the formation of the furan (B31954) ring fused to the indane system. The use of water as a solvent makes this protocol a green and sustainable method for accessing these complex molecules. amazonaws.com

| Entry | Aldehyde (Ar-CHO) | Yield (%) |

|---|---|---|

| 1 | 4-Cl-C6H4CHO | 94 |

| 2 | 4-MeO-C6H4CHO | 92 |

| 3 | 4-Me-C6H4CHO | 90 |

| 4 | C6H5CHO | 88 |

| 5 | 2-Cl-C6H4CHO | 85 |

A comprehensive review of available scientific literature did not yield specific research findings directly corresponding to the following sections for Methyl 2-(cyclohexylamino)acetate:

Precursors in the Synthesis of Functionally Advanced Organic Molecules

While these are plausible areas of research for such a scaffold, specific examples, detailed research findings, and data for this compound in these applications are not present in the currently accessible scientific databases. Generating content for these sections would require speculation beyond established and cited research.

Q & A

Q. Optimization Parameters :

- Use design-of-experiment (DoE) approaches to vary temperature, solvent polarity, and catalyst loading.

- Monitor reaction progress via TLC or HPLC, prioritizing purity (>95%) by column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Validate final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Advanced Question: How can computational tools predict the physicochemical properties and reactivity of this compound?

Methodological Answer :

Leverage quantum mechanical calculations (e.g., DFT) and cheminformatics databases:

- Property Prediction : Use PubChem’s computed data (logP, pKa, molar refractivity) for solubility and reactivity profiling .

- Reactivity Analysis : Simulate nucleophilic attack sites using electrostatic potential maps (e.g., Gaussian 16 software).

- ADMET Profiling : Apply tools like SwissADME to predict absorption and metabolic pathways, critical for pharmacological studies .

Validation : Cross-check computational results with experimental LC-MS/MS fragmentation patterns .

Basic Question: What analytical techniques are most effective for characterizing this compound in complex mixtures?

Q. Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~186).

Advanced Question: How do structural modifications (e.g., substituents on the cyclohexyl group) alter the compound’s biological activity?

Q. Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 4-oxocyclohexyl or benzyl derivatives) and test in enzyme inhibition assays (e.g., proteases) .

- SAR Analysis : Correlate substituent electronegativity or steric bulk with activity using regression models.

- Case Study : Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2) showed reduced solubility but enhanced binding to albumin in vitro compared to the parent compound .

Basic Question: What are the stability considerations for this compound under varying storage conditions?

Q. Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects degradation products (e.g., ester hydrolysis) .

- pH Dependence : Stability decreases below pH 4 (acid-catalyzed hydrolysis) or above pH 8 (base-mediated saponification) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and in-house assays to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Case Example : Discrepancies in antioxidant activity (IC₅₀ 50 μM vs. 120 μM) were traced to differences in DPPH radical scavenging protocols .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hood for synthesis .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.